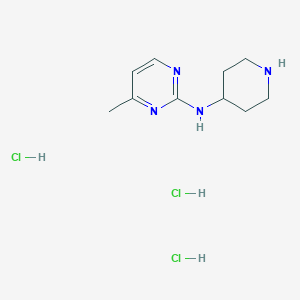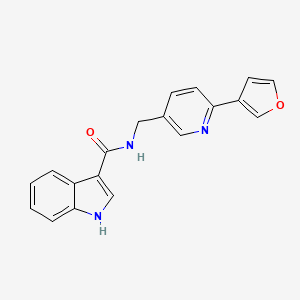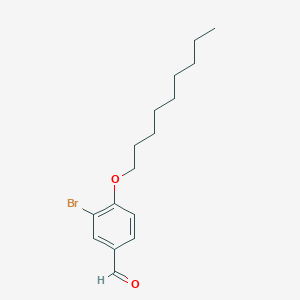![molecular formula C17H14ClNO5S2 B3010145 Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932353-97-4](/img/structure/B3010145.png)
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" is a chemically synthesized molecule that appears to be related to a family of compounds with potential biological activities. The related structures have been explored for their antimicrobial properties, as well as for their potential as anti-inflammatory agents. For instance, compounds with a similar benzothiophene moiety have shown significant antimicrobial activity against Trichophytons . Additionally, a structurally related molecule has been reported to possess anti-inflammatory activity, which suggests that the compound may also exhibit similar biological properties .
Synthesis Analysis
The synthesis of related benzothiophene compounds involves various chemical reactions. For example, 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was synthesized using a chemoselective reduction method with Et3SiH/I2 . The synthesis process typically includes characterizing the final product using techniques such as IR, NMR, and mass spectrometry to confirm the structure and purity of the compound. The synthesis of the compound would likely involve similar methodologies and characterization techniques.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of a related compound, methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, which confirms the arrangement of atoms and functional groups within the molecule . This type of analysis is essential for understanding the interaction of the compound with biological targets and can provide insights into the design of more potent derivatives.
Chemical Reactions Analysis
Benzothiophene derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, chloromethylation reactions have been used to introduce chloromethyl groups into the benzothiophene core, which can then be further substituted to yield various derivatives . The reactivity of different positions on the benzothiophene ring can be influenced by the presence of substituents, such as methoxy groups, which can direct further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds, including their formulation into pharmaceuticals. The presence of functional groups like sulfonylamide and carboxylate can affect the compound's acidity, hydrogen bonding potential, and interaction with biological molecules .
Scientific Research Applications
Synthesis Routes and Intermediates
A notable application is the development of synthetic routes to benzofurans and benzothiophenes, which are core structures in many pharmacologically active compounds. For instance, Sheng, Fan, and Wu (2014) reported a facile and general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in reactions promoted by BiCl3 (Sheng, Fan, & Wu, 2014). Such methodologies could be applicable for generating analogs of "Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" for further study.
Potential Anti-inflammatory Applications
Research by Moloney (2000) into structurally related molecules, like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, targets novel molecules as potential anti-inflammatory agents, suggesting a possible application area for our compound of interest in exploring new anti-inflammatory drugs (Moloney, 2000).
Chemical Transformations and Reactivity
Corral and Lissavetzky (1984) discussed reactions with methyl 3-hydroxythiophene-2-carboxylate, providing insights into the chemical reactivity of thiophene carboxylates, which could be relevant for understanding the reactivity and potential applications of "Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" in synthetic chemistry (Corral & Lissavetzky, 1984).
Antimicrobial Activity
Nakazumi, Ueyama, Sonoda, and Kitao (1984) explored the synthesis of 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones, which showed significant antimicrobial activity against Trichophytons, indicating that derivatives of benzothiophene carboxylates, similar to the compound , may have potential as antimicrobial agents (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(18)9-12(13)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHKDSIURVITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)

![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)
![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)